
TH588 hydrochloride
Overview
Description
TH588 hydrochloride is a small-molecule compound initially developed as a selective inhibitor of MutT Homolog 1 (MTH1), an enzyme responsible for sanitizing oxidized nucleotides (e.g., 8-oxo-dGTP) to prevent their incorporation into DNA . It exhibits potent biochemical activity with an IC50 of 5 nM against MTH1 . Preclinical studies demonstrated its anti-tumor efficacy in BRAFV600E-mutated melanoma, SW480 colorectal cancer, and MCF7 breast cancer xenograft models at 30 mg/kg (subcutaneous injection), reducing tumor growth rates significantly .
However, recent evidence challenges its specificity. TH588 destabilizes microtubules (MTs) by binding to β-tubulin at the same site as rigosertib and nocodazole, leading to mitotic arrest and apoptosis . This dual mechanism—MTH1 inhibition and MT disruption—explains its cytotoxicity in cancer cells, even in hypoxic conditions where it enhances radiation sensitivity .
Preparation Methods
Chemical Characterization of TH588 Hydrochloride
The structural identity of this compound is defined by its canonical SMILES notation: NC1=NC(C2=CC=CC(Cl)=C2Cl)=CC(NC3CC3)=N1.[H]Cl . This corresponds to a dichlorophenyl-substituted pyrimidine core with a cyclopropylamine group, protonated as a hydrochloride salt. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃Cl₃N₄ | |
Molecular Weight | 331.63 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C (short-term) |
The compound’s stability is concentration-dependent:
-
Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C or 6 months at -80°C .
-
Freeze-thaw cycles degrade potency; aliquoting into single-use volumes is recommended .
Stock Solution Preparation Protocol
Standard Concentration Workflow
Stock solutions are typically prepared at 10 mM in dimethyl sulfoxide (DMSO), following mass-volume calculations:
Mass (mg) | Volume (mL) for 10 mM | DMSO Quantity (µL) |
---|---|---|
1 | 0.3015 | 301.5 |
5 | 1.5077 | 1,507.7 |
10 | 3.0154 | 3,015.4 |
Procedure :
-
Add DMSO incrementally while vortexing (37°C pre-warming enhances dissolution) .
-
Filter-sterilize (0.22 µm) and aliquot into amber vials to prevent light degradation .
Molarity Adjustments
For non-standard concentrations, use the formula:
Example: 5 mg in 1.5077 mL DMSO yields 10 mM .
In Vivo Formulation Strategies
Subcutaneous Administration Protocol
The validated xenograft model uses 30 mg/kg this compound administered daily for 35 days :
Component | Volume Ratio | Function |
---|---|---|
DMSO Master Liquid | 30% | Primary solvent |
PEG 300 | 40% | Solubility enhancer |
Tween 80 | 10% | Surfactant |
ddH₂O | 20% | Diluent |
Preparation Steps :
-
Combine DMSO stock with PEG 300 under magnetic stirring (500 rpm, 10 min) .
-
Adjust to final volume with sterile water; filter through 0.22 µm PVDF membrane .
Oral Gavage Alternative
For gastrointestinal delivery, replace PEG 300 with corn oil (1:1 v/v with DMSO) . This formulation maintains >90% compound stability at 4°C for 72 hours .
Solubility Optimization Techniques
Co-Solvent Systems
This compound exhibits pH-independent solubility but requires co-solvents for aqueous dilution:
Co-Solvent | Max Aqueous Compatibility | Efficacy Retention |
---|---|---|
DMSO | 100% | 98% (24 h) |
Ethanol | 30% | 85% (24 h) |
Cremophor EL | 15% | 92% (24 h) |
Critical Note : Exceeding 30% organic solvent induces precipitation within 2 hours .
Thermal Stability Profiling
Accelerated stability testing reveals:
Mitigating Experimental Variability
Lot-to-Lot Consistency Checks
Three independent batches (GC37777-A, B, C) showed:
Cross-Validation with Biological Assays
U2OS cell viability assays confirm batch equivalence:
Troubleshooting Common Preparation Issues
Precipitation Events
Cause : Rapid dilution into aqueous buffers exceeding co-solvent capacity .
Solution : Pre-mix DMSO stock with PEG 300 (1:4) before adding Tween 80 .
Bioactivity Loss
Cause : Repeated freeze-thaw cycles disrupt hydrochloride counterion pairing .
Solution : Single-use aliquots stored at -80°C with desiccants .
Chemical Reactions Analysis
Inhibition of MTH1
The primary mechanism by which TH588 exerts its effects is through the inhibition of MTH1. This inhibition prevents the enzyme from sanitizing oxidized nucleotides, leading to their incorporation into DNA. The resultant DNA damage triggers cellular stress responses, ultimately culminating in apoptosis (programmed cell death) in cancer cells.
Induction of DNA Damage
Research indicates that treatment with TH588 results in significant increases in markers of DNA damage, such as the phosphorylation of histone H2AX and the formation of 8-oxo-dG (8-oxodeoxyguanosine), a common marker for oxidative DNA damage. These effects were observed even at low concentrations of TH588, suggesting its potency as an MTH1 inhibitor under various conditions, including oxidative stress .
Impact on Cell Cycle and Mitotic Progression
TH588 has been shown to induce a G2/M phase arrest in cancer cells, similar to other microtubule-targeting agents like nocodazole. This arrest is believed to be linked to the drug's ability to disrupt microtubule dynamics and impair mitotic progression .
Synergistic Effects with Other Treatments
In combination therapies, TH588 enhances the efficacy of other anticancer agents such as everolimus and 5-fluorouracil by further downregulating the PI3K-Akt-mTOR signaling pathway and promoting apoptosis . The synergistic effects have been attributed to both its role as an MTH1 inhibitor and its impact on microtubule dynamics.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that TH588 effectively reduces cell viability in various cancer cell lines, including pancreatic and colorectal cancer models. The compound's IC50 values indicate its potency; for instance, it has been reported to have an IC50 value as low as 4.1 nM against certain tumor types .
Mechanistic Insights
Role of Reactive Oxygen Species (ROS)
Scientific Research Applications
Key Research Findings
-
Antitumor Effects :
- TH588 has shown significant antitumor activity in various cancer models. In studies involving patient-derived malignant melanoma cells, TH588 effectively suppressed tumor growth in mouse xenograft models .
- In colorectal cancer spheroids, treatment with TH588 resulted in a notable decrease in cell viability, demonstrating its potential as a therapeutic agent against solid tumors .
- Synergistic Effects :
- Cell Cycle Arrest :
- DNA Damage Induction :
Data Table: Summary of TH588 Applications
Application Area | Description | Key Findings |
---|---|---|
Antitumor Activity | Suppression of tumor growth in various cancers | Effective against malignant melanoma and colorectal cancer |
Synergistic Combinations | Enhanced efficacy when combined with Plk1 inhibitors | Targets mitotic spindle for improved cytotoxicity |
Cell Cycle Dynamics | Induction of G2/M phase arrest | Similar effects to traditional microtubule inhibitors |
DNA Damage | Induction of oxidative DNA damage via increased 8-oxo-dG formation | Correlates with growth inhibition in ROS-elevated cancer cells |
Case Study 1: Melanoma Treatment
In a study involving patient-derived malignant melanoma cells, TH588 was administered in a mouse xenograft model. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a targeted therapy for aggressive skin cancers .
Case Study 2: Colorectal Cancer
Research on colorectal cancer organoids demonstrated that treatment with TH588 led to a 15% reduction in cell viability at concentrations of 10 µM. This study emphasized the compound's selective action on cancerous tissues while sparing normal cells .
Case Study 3: Pancreatic Cancer
The combined treatment of pancreatic cancer cells with phenethyl isothiocyanate and TH588 resulted in enhanced DNA damage markers and significant growth inhibition. This study illustrated the compound's ability to synergize with other agents for greater therapeutic impact .
Mechanism of Action
The mechanism of action of TH588 hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
MTH1 Inhibitors
Table 1: Comparison of TH588 with Other MTH1 Inhibitors
Key Insights:
- Mechanistic Divergence : Unlike TH588 and TH287, inhibitors like NPD7155/9948 lack tubulin-targeting activity and show minimal cytotoxicity, suggesting MTH1 inhibition alone is insufficient for anti-tumor effects .
- Cytotoxicity Profile : TH588’s lower CC50 (2.48–6.37 µM) compared to 5-FU (higher CC50) highlights its potency, driven by MT disruption rather than oxidative stress .
- Hypoxia Compatibility : TH588 retains efficacy in hypoxic tumor regions, enhancing radiation-induced DNA damage where oxygen-dependent therapies fail .
Microtubule-Targeting Agents (MTAs)
Table 2: TH588 vs. Classical MTAs
Key Insights:
- Mechanistic Overlap: TH588 reduces MT dynamics by 64% (EB1-GFP comet distance: 4.98 µm vs. 13.81 µm in controls), akin to low-dose nocodazole (1.07 µm) . Both induce G2/M arrest and apoptosis via Bcl-2 phosphorylation .
- Therapeutic Advantage: Unlike paclitaxel, TH588 synergizes with ionizing radiation (IR), reducing clonogenic survival by 40–60% in colorectal carcinoma cells .
Research Findings and Clinical Implications
Dual Mechanisms of Action
- MTH1-Dependent Effects: In SW480 cells, MTH1 knockdown enhances TH588-induced apoptosis, validating target engagement .
- MTH1-Independent Effects: In HCT116 cells, TH588 cytotoxicity persists despite MTH1 knockdown, attributed to MT disruption .
Combination Therapies
- With PI3K-Akt-mTOR Inhibitors : TH588 + everolimus synergistically downregulates PI3K-Akt-mTOR signaling, reducing survival by 70% in neuroendocrine tumors .
- With 5-FU : Enhances apoptosis in pancreatic cancer cells without increasing oxidative stress .
Limitations
Biological Activity
TH588 hydrochloride is a potent inhibitor of the nudix hydrolase family, specifically targeting the enzyme MTH1 (MutT homolog 1). This compound has garnered significant attention in cancer research due to its unique mechanism of action and its potential therapeutic applications. Below is a detailed overview of its biological activity, including experimental findings, case studies, and comparative analyses with similar compounds.
This compound exhibits its biological activity primarily through the following mechanisms:
- MTH1 Inhibition : TH588 selectively inhibits MTH1 with an IC50 value of approximately 5 nM, disrupting the enzyme's ability to dephosphorylate oxidized nucleotides. This inhibition leads to the accumulation of oxidized nucleotides such as 8-oxodGTP, which can be incorporated into DNA during replication, causing genomic instability and cell death .
- Microtubule Disruption : The compound also acts as a microtubule-targeting agent, affecting microtubule dynamics and promoting mitotic arrest in cancer cells. This effect is similar to that observed with other chemotherapeutic agents like vinblastine .
Cell Line Studies
Research has demonstrated that TH588 induces significant cytotoxic effects across various cancer cell lines. Notably:
- In HeLa cells, TH588 treatment increased the population of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest .
- In vivo studies have shown that TH588 effectively suppresses tumor growth in models of malignant melanoma and colorectal cancer .
Case Study: Colorectal Cancer Organoids
A study involving patient-derived colorectal cancer organoids revealed that exposure to 5 µM TH588 for three days resulted in a 77% reduction in cell viability for one organoid line (p25T) and a 20% reduction for another (p26T). This highlights the variability in sensitivity among different tumor types .
Comparative Analysis with Similar Compounds
The following table summarizes key features of TH588 compared to other MTH1 inhibitors:
Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|
TH588 | MTH1 Inhibition & Microtubule Disruption | 5 nM | Induces oxidative stress and mitotic arrest |
TH287 | MTH1 Inhibition | 4.1 nM | Structural analog with slightly different effects on tubulin |
NPD7155 | MTH1 Inhibition | Not specified | Less effective against tubulin polymerization |
NPD9948 | MTH1 Inhibition | Not specified | Similar mechanism but different binding profile |
Biological Activity Summary
The biological activity of this compound is multifaceted:
- Induction of Apoptosis : By disrupting microtubule dynamics and accumulating oxidized nucleotides, TH588 promotes apoptosis in cancer cells .
- Mitotic Surveillance Activation : The compound activates the mitotic surveillance pathway, preventing cancer cells from re-entering the cell cycle after division .
- Oxidative Stress Response : TH588 treatment results in increased levels of genomic 8-oxodG, linking oxidative stress to cytotoxicity in cancer cells .
Q & A
Q. What is the primary molecular target of TH588 hydrochloride, and how does its inhibition contribute to anticancer effects?
TH588 is a potent inhibitor of MTH1 (MutT homolog 1), a nudix hydrolase that sanitizes oxidized dNTPs to prevent their incorporation into DNA during replication. By inhibiting MTH1 (IC50 = 5 nM), TH588 induces DNA damage through the accumulation of 8-oxo-dGTP, leading to ATM-p53-mediated apoptosis and cell death in cancer cells . However, recent studies highlight off-target effects, including microtubule disruption and mitotic arrest, which synergize with its MTH1 inhibitory activity to enhance cytotoxicity .
Q. What experimental assays are recommended to evaluate TH588's cytotoxic effects in vitro?
Key assays include:
- Cell viability : Dose-response curves (e.g., IC50 determination via MTT or CellTiter-Glo) across cancer cell lines (e.g., SW480, MCF7, BON1) .
- Apoptosis : Sub-G1 population analysis via flow cytometry, caspase-3/7 activation assays, and Western blot for cleaved PARP/caspase-3 .
- Pathway modulation : Western blot for PI3K-Akt-mTOR pathway components (pAkt, p4EBP1) and DNA damage markers (γH2AX, pChk1/2) .
- Mitotic disruption : Immunofluorescence for spindle abnormalities (α-tubulin staining) and cell cycle analysis .
Q. How can researchers differentiate between MTH1-dependent and off-target effects of TH588?
- Genetic validation : Use MTH1-knockout or knockdown models to assess residual cytotoxicity .
- Comparative studies : Compare TH588 with selective MTH1 inhibitors (e.g., TH287) or microtubule-targeting agents (e.g., nocodazole) .
- Mechanistic profiling : Evaluate ROS levels (DCFDA assay) and DNA damage (comet assay) to distinguish oxidative stress-dependent vs. microtubule-mediated effects .
Q. What are the key considerations when designing combination therapies with TH588?
- Synergy testing : Use Chou-Talalay combination indices to quantify additive/synergistic effects with 5-FU, everolimus, or radiation .
- Molecular crosstalk : Monitor pathway interactions (e.g., enhanced PI3K-Akt-mTOR downregulation with everolimus) .
- Dose optimization : Lower TH588 doses (e.g., 5 μM) may avoid off-target toxicity while maintaining chemosensitization .
Table 1 : Efficacy of TH588 in combination therapies
Q. How does TH588 induce G1 arrest in cancer cells, and what are the implications for experimental design?
TH588 activates the USP28-p53-CDKN1A (p21) mitotic surveillance pathway, leading to irreversible G1 arrest post-mitotic exit. This mechanism is p53-dependent, necessitating:
- p53 status assessment : Use TP53-wildtype vs. mutant cell lines (e.g., H460 vs. U2OS) .
- Time-lapse imaging : Track mitotic duration and post-mitotic fate .
Q. What conflicting mechanisms are reported for TH588, and how should they be addressed?
- MTH1 inhibition vs. microtubule targeting : While initial studies emphasized MTH1 inhibition , later work identified microtubule disruption as a major contributor .
- Resolution : Use orthogonal assays (e.g., tubulin polymerization in vitro) and validate findings in MTH1-null models .
Q. What in vivo models are appropriate for studying TH588's antitumor effects?
- Xenograft models : SW480 (colorectal), MCF7 (breast), and BRAF<sup>V600E</sup> melanoma at 30 mg/kg (subcutaneous) .
- Toxicity monitoring : Track body weight loss and hepatic function (ALT/AST levels) due to growth inhibition in non-tumor-bearing mice .
Q. How does TH588 modulate oxidative stress in cancer cells?
TH588 induces moderate ROS increases (e.g., 1.5-fold in BON1 cells) but less than 5-FU. This effect is insufficient to explain cytotoxicity, as NAC (antioxidant) co-treatment fails to rescue viability .
Q. What are the implications of TH588's pH-dependent drug release in nanoplatforms?
In pH-responsive carriers (e.g., MPCT@Li-R), TH588 exhibits 75% release at pH 5.0 (tumor microenvironment) vs. 30% at pH 7.4. This enables targeted delivery and reduces systemic toxicity .
Q. How does TH588's efficacy vary across cancer subtypes?
Table 2 : Cell line sensitivity to TH588
Cell Line | Cancer Type | IC50 (μM) | Key Resistance Factor | Reference |
---|---|---|---|---|
BON1 | Pancreatic NET | 1.5 | Low MTH1 expression | |
QGP1 | Pancreatic NET | 4.6 | High MTH1 expression | |
H460 | NSCLC | 2.48 | p53 wildtype | |
U2OS | Osteosarcoma | 6.37 | p53 mutant |
Sensitivity correlates weakly with MTH1 levels, emphasizing the role of off-target mechanisms .
Properties
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMEHNWFXCSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.